molecular formula C12H15N B1655798 N,N-diethyl-2-phenylethynamine CAS No. 4231-26-9

N,N-diethyl-2-phenylethynamine

Cat. No.: B1655798
CAS No.: 4231-26-9
M. Wt: 173.25 g/mol
InChI Key: UUQMJSGFWLACFD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-phenylethynamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenyl group attached to an ethylamine chain, with two ethyl groups attached to the nitrogen atom. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-phenylethynamine can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenylethynamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-phenylethynamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenylethynamine involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

N,N-diethyl-2-phenylethynamine can be compared with other phenethylamines, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of two ethyl groups on the nitrogen atom can affect its lipophilicity, metabolic stability, and ability to cross the blood-brain barrier .

Similar Compounds

Properties

IUPAC Name

N,N-diethyl-2-phenylethynamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMJSGFWLACFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348723
Record name N,N-diethyl-2-phenylethynamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-26-9
Record name N,N-diethyl-2-phenylethynamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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